molecular formula C17H13N B3355969 2,5-Diphenylpenta-2,4-dienenitrile CAS No. 6443-79-4

2,5-Diphenylpenta-2,4-dienenitrile

Cat. No.: B3355969
CAS No.: 6443-79-4
M. Wt: 231.29 g/mol
InChI Key: MEAXDVRKAWCVJF-DESBJYGPSA-N
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Description

2,5-Diphenylpenta-2,4-dienenitrile is an organic compound with the molecular formula C₁₇H₁₃N. It is characterized by a conjugated system of double bonds and a nitrile group, making it a compound of interest in various fields of chemistry. The compound is known for its unique structural properties, which include a dihedral angle between the two phenyl rings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylpenta-2,4-dienenitrile typically involves the reaction of appropriate cinnamaldehyde with potassium hydroxide in ethanol, followed by the addition of aryl acetonitrile . The reaction is usually carried out at room temperature and requires stirring for a short duration.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The focus is on optimizing yield and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenylpenta-2,4-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2,5-Diphenylpenta-2,4-dienenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Diphenylpenta-2,4-dienenitrile exerts its effects involves interactions with molecular targets through its conjugated system. The compound can participate in electron transfer processes and form stable complexes with various substrates. These interactions are crucial in its applications in electronic materials and potential biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

(2E,4E)-2,5-diphenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c18-14-17(16-11-5-2-6-12-16)13-7-10-15-8-3-1-4-9-15/h1-13H/b10-7+,17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAXDVRKAWCVJF-DESBJYGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422963
Record name NSC338119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6443-79-4
Record name NSC338119
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338119
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC338119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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